Physicochemical properties of (3,5-Dichlorophenyl)difluoroacetic acid
Physicochemical properties of (3,5-Dichlorophenyl)difluoroacetic acid
An In-depth Technical Guide to the Physicochemical Properties of (3,5-Dichlorophenyl)difluoroacetic Acid
Abstract
(3,5-Dichlorophenyl)difluoroacetic acid (CAS No. 1260762-88-6) is a halogenated aromatic carboxylic acid.[1] Its structure, featuring a dichlorinated phenyl ring directly attached to a difluoroacetic acid moiety, suggests unique chemical characteristics relevant to medicinal chemistry and material science. The presence of multiple halogen atoms significantly influences its electronic properties, acidity, lipophilicity, and metabolic stability, making it an intriguing building block for drug development professionals. This guide provides a comprehensive overview of its core physicochemical properties, supported by established analytical principles and detailed experimental protocols for its characterization. We will explore its chemical identity, predictable properties based on structural analogs, and the methodologies required for empirical validation.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unequivocal identity. (3,5-Dichlorophenyl)difluoroacetic acid is defined by its specific molecular structure and corresponding identifiers.
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IUPAC Name: (3,5-Dichlorophenyl)difluoroacetic acid
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CAS Number: 1260762-88-6[1]
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Molecular Weight: 241.02 g/mol [1]
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SMILES Code: O=C(O)C(F)(F)C1=CC(Cl)=CC(Cl)=C1[1]
Caption: Chemical structure of (3,5-Dichlorophenyl)difluoroacetic acid.
Summary of Physicochemical Properties
This table summarizes the known and predicted physicochemical properties of (3,5-Dichlorophenyl)difluoroacetic acid. Properties for the parent compound, difluoroacetic acid, are included for comparative analysis.
| Property | (3,5-Dichlorophenyl)difluoroacetic acid | Difluoroacetic acid (for comparison) | Data Source / Rationale |
| Molecular Weight | 241.02 g/mol | 96.03 g/mol [3][4][5] | Calculated[1] |
| Appearance | Solid (Predicted) | Colorless Liquid[3] | High molecular weight and aromaticity suggest a solid state at room temperature. |
| Boiling Point | Not Available | 132-134 °C[3][6] | Expected to be significantly higher due to increased mass and intermolecular forces. |
| Melting Point | Not Available | -1 °C[3][6] | Expected to be significantly higher than the parent acid. |
| Water Solubility | Low to Moderate (Predicted) | Miscible[3] | The nonpolar dichlorophenyl group will decrease water solubility compared to the parent acid. |
| pKa | < 1.3 (Predicted) | ~1.3[6] | The strong inductive electron-withdrawing effect of the 3,5-dichlorophenyl group is expected to further acidify the carboxyl group. |
| LogP (Octanol/Water) | > -0.11 (Predicted) | -0.11[7] | The addition of the dichlorophenyl group will increase lipophilicity. |
In-Depth Physicochemical Analysis
Acidity and pKa
The acidity of a carboxylic acid is a direct measure of the stability of its conjugate base (carboxylate anion). For (3,5-Dichlorophenyl)difluoroacetic acid, two key structural features contribute to a predicted high acidity:
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α,α-Difluoro Substitution: Fluorine is the most electronegative element. The two fluorine atoms on the alpha-carbon exert a powerful inductive electron-withdrawing effect (-I effect), which stabilizes the negative charge of the carboxylate anion upon deprotonation. This is evidenced by the low pKa of difluoroacetic acid itself (~1.3), which is significantly more acidic than acetic acid (pKa ~4.8).[6][8]
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3,5-Dichlorophenyl Group: The chlorine atoms on the phenyl ring also exert an electron-withdrawing inductive effect. This effect further delocalizes and stabilizes the negative charge on the carboxylate, leading to an even stronger acid. Therefore, the pKa of the title compound is confidently predicted to be lower than that of difluoroacetic acid.
Solubility Profile
A compound's solubility is governed by the balance of its polar and nonpolar functionalities.
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Aqueous Solubility: While the difluoroacetic acid moiety is highly polar and hydrophilic, the large, nonpolar 3,5-dichlorophenyl group is hydrophobic. This duality suggests that the compound will have limited to moderate solubility in water. It will likely be more soluble in alkaline aqueous solutions due to the formation of the more soluble carboxylate salt.
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Organic Solubility: The presence of the aromatic ring suggests good solubility in a range of organic solvents, from polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Acetonitrile to less polar solvents like Dichloromethane and Ethyl Acetate.[9]
Spectroscopic Profile
The spectroscopic signature of a molecule provides a definitive fingerprint for its identification and structural elucidation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to be relatively simple. It should feature signals corresponding to the three protons on the aromatic ring. Due to the substitution pattern, one would anticipate two distinct signals: a triplet for the proton at the 4-position and a doublet for the two equivalent protons at the 2- and 6-positions. The acidic proton of the carboxyl group may appear as a broad singlet at a downfield chemical shift (>10 ppm), though its observation can be dependent on the solvent and concentration.[10]
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¹³C NMR: The carbon spectrum will show distinct signals for the carboxyl carbon, the alpha-carbon (split by the two fluorine atoms), and the carbons of the dichlorophenyl ring.
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¹⁹F NMR: A single signal is expected for the two equivalent fluorine atoms. This signal will likely be a triplet due to coupling with the aromatic protons, or a more complex pattern depending on the coupling constants.
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Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.[11] Key expected absorption bands include:
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O-H Stretch: A very broad band in the 3300-2500 cm⁻¹ region, characteristic of a carboxylic acid dimer.[12]
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C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[11]
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C=O Stretch (Carbonyl): A very strong, sharp absorption band around 1700-1730 cm⁻¹.[11]
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C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹.
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C-Cl Stretch: Absorptions in the lower frequency region of the fingerprint, typically 800-600 cm⁻¹.
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Mass Spectrometry (MS):
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Molecular Ion Peak: The mass spectrum should show a molecular ion [M]⁻ or [M-H]⁻ peak corresponding to the molecular weight.
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Isotopic Pattern: A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in an approximate 9:6:1 ratio) would be a definitive indicator of the compound's identity.
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Fragmentation: Common fragmentation pathways would include the loss of COOH (45 Da) and subsequent fragmentations of the dichlorophenyl ring.
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Experimental Characterization Workflows
To empirically validate the predicted properties, a series of standardized experiments are required. The following protocols outline the necessary steps.
Caption: Workflow for the comprehensive physicochemical characterization of the target compound.
Protocol 1: pKa Determination by Potentiometric Titration
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Objective: To experimentally determine the acid dissociation constant (pKa).
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Principle: A solution of the acid is titrated with a strong base of known concentration. The pH is monitored throughout the titration, and the pKa is determined as the pH at which the acid is half-neutralized.
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Methodology:
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Preparation: Accurately weigh approximately 10-20 mg of (3,5-Dichlorophenyl)difluoroacetic acid and dissolve it in a suitable solvent mixture (e.g., 50:50 water:methanol).
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Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Calibrate a pH electrode and place it in the solution. Use a magnetic stirrer for continuous mixing.
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Titration: Titrate the solution with a standardized 0.01 M NaOH solution using a calibrated burette. Record the pH after each incremental addition of the titrant.
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Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH value at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).
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Protocol 2: Solubility Determination (Shake-Flask Method)
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Objective: To determine the solubility of the compound in water and selected organic solvents.
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Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.
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Methodology:
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Sample Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).
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Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.
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Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
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Quantification: Carefully withdraw a known volume of the supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the compound using a calibrated analytical technique, such as HPLC-UV.
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Calculation: Calculate the original concentration in the saturated supernatant to determine the solubility, typically expressed in mg/mL or mol/L.
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Applications in Research and Development
While specific applications for (3,5-Dichlorophenyl)difluoroacetic acid are not extensively documented, its structural motifs are highly relevant in modern drug discovery.
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Bioisosteric Replacement: The difluoroacetic acid group can serve as a bioisostere for a standard carboxylic acid. The fluorine atoms can modulate pKa, improve metabolic stability by blocking oxidative metabolism at the alpha-position, and enhance binding affinity through favorable electrostatic interactions.
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Fragment-Based Drug Discovery: As a halogenated aromatic fragment, this compound could be a valuable starting point in screening campaigns to identify binders for various biological targets.
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Intermediate for Complex Synthesis: It serves as a specialized building block for creating more complex molecules, particularly in the synthesis of agrochemicals or pharmaceuticals where the 3,5-dichlorophenyl moiety is a required pharmacophore. For instance, related dichlorophenyl derivatives are key intermediates in the synthesis of important pharmaceutical agents.[13]
Safety and Handling
No specific safety data sheet is available for (3,5-Dichlorophenyl)difluoroacetic acid. However, based on its structure and data for related compounds like difluoroacetic acid, the following precautions are essential:
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Hazard Class: Assumed to be a corrosive and toxic compound. Difluoroacetic acid is known to cause severe skin burns and eye damage.[14]
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Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.[3]
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Disposal: Dispose of waste in accordance with local, state, and federal regulations. The compound should be neutralized with a suitable base before disposal.[3]
References
Sources
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- 3. Difluoroacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 4. Difluoroacetic acid [webbook.nist.gov]
- 5. Difluoroacetic acid [webbook.nist.gov]
- 6. Difluoroacetic acid - Wikipedia [en.wikipedia.org]
- 7. Difluoroacetic acid [sitem.herts.ac.uk]
- 8. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 9. csustan.edu [csustan.edu]
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- 14. assets.thermofisher.cn [assets.thermofisher.cn]
